molecular formula C12H22O11 B051894 Starch, pregelatinized CAS No. 9005-25-8

Starch, pregelatinized

Numéro de catalogue B051894
Numéro CAS: 9005-25-8
Poids moléculaire: 692.7 g/mol
Clé InChI: GUBGYTABKSRVRQ-ASMJPISFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pregelatinized starch is a modified form of starch that has undergone a thermal and mechanical process to rupture and gelatinize the starch granules . This results in a product with cold-water solubility and thickening properties . It is commonly used in various industries, such as food, pharmaceutical, paper, and textiles .


Synthesis Analysis

Pregelatinized starch is produced by subjecting native starch to heat and moisture, causing the granules to swell and then burst . This results in the formation of a viscous paste, which is then dried and ground into a fine powder . There are several methods for producing pregelatinized starch, including drum drying and extrusion cooking .


Molecular Structure Analysis

Starch is primarily derived from plant carbohydrates and is a renewable biopolymer that is found in various plant tissues . Natural starch consists of amylose and amylopectin , and it presents a complex semi-crystalline structure with a starch granule density of 1.5 g/mL . The molecular weight of amylopectin is significantly higher than that of amylose, with most samples containing between 15% and 30% of amylose .


Chemical Reactions Analysis

Chemical modification of starch is based on the chemical reactivity of the constituent glucose monomers which are polyhydroxyl and can undergo several reactions . Starch can undergo reactions such as hydrolysis, esterification, etherification and oxidation . These reactions give modified starches which can be used in baked foods, confectionaries, soups and salad dressings .


Physical And Chemical Properties Analysis

Pregelatinized starch has several properties that make it useful in various industries . Some of its properties include cold-water solubility, thickening and gelling ability, lack of birefringence, reduced molecular weight, reduced intrinsic viscosity, and high swelling power .

Mécanisme D'action

Orientations Futures

Recent progress in understanding starch gelatinization, an important property determining food quality, has led to the development of kinetics modeling for understanding starch gelatinization under both limited and excessive water content . The presence of salts, sugars, protein, lipids and non-starch polysaccharides can affect starch gelatinization through various mechanisms . All these new insights and future directions in terms of better understanding starch gelatinization property were summarized .

Propriétés

IUPAC Name

5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISHJVIRFPGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amylum

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